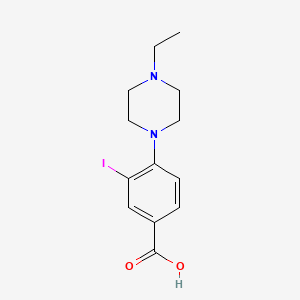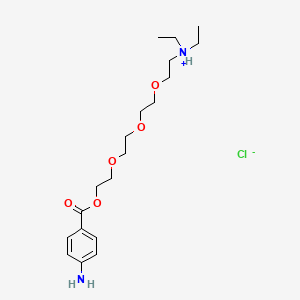![molecular formula C4H3N5O B13763543 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one CAS No. 51141-43-6](/img/structure/B13763543.png)
4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one is a chemical compound with the molecular formula C4H3N5O and a molecular weight of 137.09952 g/mol. It is characterized by a bicyclic structure containing multiple nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Given its specialized nature, it is likely produced in small quantities for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s nitrogen-rich structure makes it a candidate for studying nitrogen metabolism and related biological processes.
Industry: While not widely used in industry, it may have niche applications in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of 3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one: This compound has an additional amino group, which may alter its chemical properties and reactivity.
2-methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene: The presence of a methyl group and a different arrangement of double bonds distinguish this compound from 3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one.
Uniqueness
3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one is unique due to its specific bicyclic structure and the arrangement of nitrogen atoms. This structure imparts distinct chemical properties, making it valuable for specialized research applications.
Properties
CAS No. |
51141-43-6 |
|---|---|
Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
4,7a-dihydrotriazolo[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C4H3N5O/c10-4-5-1-2-3(6-4)8-9-7-2/h1-2H,(H,6,7,8,10) |
InChI Key |
GFFFTBBLTXYUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC2=NN=NC21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
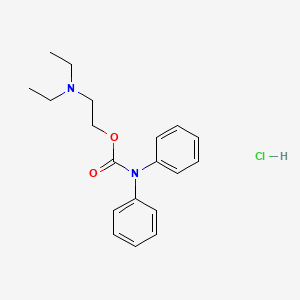
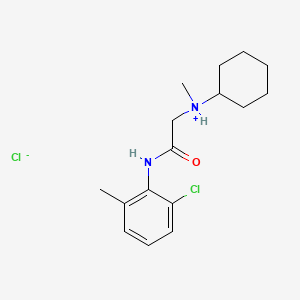
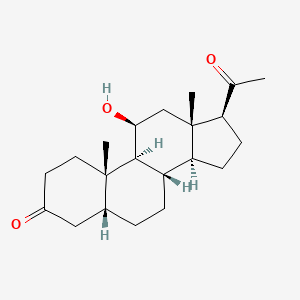
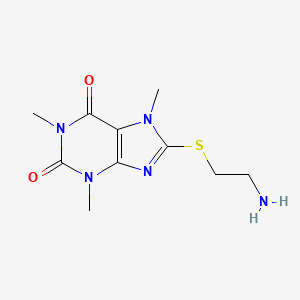
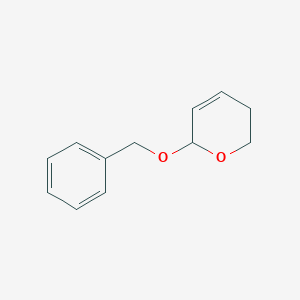
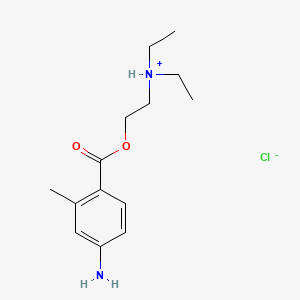
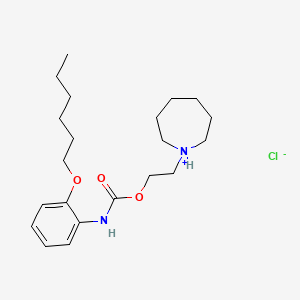
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
